5-{[(4-fluorophenyl)amino]methyl}-2-(prop-2-en-1-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound 5-{[(4-fluorophenyl)amino]methyl}-2-(prop-2-en-1-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one is a synthetic organic molecule that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-fluorophenyl)amino]methyl}-2-(prop-2-en-1-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step involves the reaction of the triazole intermediate with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Alkylation with prop-2-en-1-yl group: The final step involves the alkylation of the triazole derivative with an appropriate alkylating agent like allyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-fluorophenyl)amino]methyl}-2-(prop-2-en-1-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-{[(4-fluorophenyl)amino]methyl}-2-(prop-2-en-1-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its triazole core, which is known for its pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[(4-fluorophenyl)amino]methyl}-2-(prop-2-en-1-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole compound with broad biological activities.
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole core.
Uniqueness
5-{[(4-fluorophenyl)amino]methyl}-2-(prop-2-en-1-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one: is unique due to the presence of the 4-fluorophenyl and prop-2-en-1-yl groups, which confer specific chemical and biological properties. These substituents enhance the compound’s stability, solubility, and biological activity compared to other triazole derivatives.
Properties
Molecular Formula |
C12H13FN4O |
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Molecular Weight |
248.26 g/mol |
IUPAC Name |
5-[(4-fluoroanilino)methyl]-2-prop-2-enyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C12H13FN4O/c1-2-7-17-12(18)15-11(16-17)8-14-10-5-3-9(13)4-6-10/h2-6,14H,1,7-8H2,(H,15,16,18) |
InChI Key |
MFPVODPNFQQWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)NC(=N1)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
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